2,2-Dimethyl-4'-thiomethylbutyrophenone
Description
2,2-Dimethyl-4'-thiomethylbutyrophenone is a substituted butyrophenone derivative featuring a thiomethyl (-SCH₃) group at the 4' position of the aromatic ring and two methyl groups at the 2-position of the ketone-bearing side chain. This compound belongs to a class of aromatic ketones with applications in organic synthesis, particularly in studies involving electronic effects of substituents and tautomerism. Its sulfur-containing thiomethyl group distinguishes it from halogenated or alkylated analogs, influencing its reactivity and physicochemical properties .
Properties
IUPAC Name |
2,2-dimethyl-1-(4-methylsulfanylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-5-13(2,3)12(14)10-6-8-11(15-4)9-7-10/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRTZRDRIZZJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642429 | |
| Record name | 2,2-Dimethyl-1-[4-(methylsulfanyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-31-6 | |
| Record name | 2,2-Dimethyl-1-[4-(methylthio)phenyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1-[4-(methylsulfanyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4’-thiomethylbutyrophenone typically involves the reaction of 4-methylthiobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired butyrophenone derivative .
Industrial Production Methods
Industrial production of 2,2-Dimethyl-4’-thiomethylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch processing, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4’-thiomethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,2-Dimethyl-4’-thiomethylbutyrophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4’-thiomethylbutyrophenone involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, the compound’s aromatic ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is part of a broader family of butyrophenones with varying substituents (Table 1). Key analogs include:
Table 1: Structural Analogs of 2,2-Dimethyl-4'-thiomethylbutyrophenone
| Compound Name | Substituents | Key Features |
|---|---|---|
| 2,2-Dimethyl-4'-fluorobutyrophenone | 4'-F | Electron-withdrawing, polar |
| 2,2-Dimethyl-4'-bromobutyrophenone | 4'-Br | Heavy atom effect, low reactivity |
| 3'-Carboethoxy-2,2-dimethylbutyrophenone | 3'-COOEt | Steric bulk, electron-withdrawing |
| 2,2-Dimethyl-3',4',5'-trifluorobutyrophenone | 3',4',5'-F | Strong inductive effects |
| This compound | 4'-SCH₃ | Sulfur-mediated tautomerism |
Substituent Influence :
- Thiomethyl (-SCH₃) : The sulfur atom in the thiomethyl group is less electronegative than halogens (F, Br) but introduces resonance and inductive effects that enhance electron density at the aromatic ring. This promotes electrophilic substitution reactions compared to halogenated analogs .
- Halogens (F, Br) : Electron-withdrawing groups reduce ring electron density, slowing electrophilic substitution but increasing stability against oxidation .
- Carboethoxy (-COOEt) : A bulky, electron-withdrawing group that sterically hinders reactions while directing electrophiles to specific ring positions .
Reactivity in Electrophilic Substitution
Competitive experiments with thiophene derivatives (e.g., 2-methylthiophene) indicate that sulfur-containing substituents like thiomethyl moderately activate the aromatic ring. Reactivity follows the order: furan > 2-methylthiophene > benzene , highlighting the thiomethyl group’s intermediate activating effect compared to oxygen-containing heterocycles . This contrasts with halogenated analogs, where electron-withdrawing substituents deactivate the ring.
Tautomerism and Isotope Effects
The thiomethyl group’s sulfur atom enables unique tautomeric behavior. Studies on β-thioxoketones (structurally related to this compound) reveal large negative primary isotope effects (e.g., $^1k/^2k = -0.5$ to -1.2) in tautomeric equilibria involving O and S atoms. This suggests that sulfur participation stabilizes specific tautomeric forms, a property absent in halogenated or alkylated analogs .
Physicochemical Properties
- Solubility : Thiomethyl derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs due to sulfur’s polarizability.
- Stability : Sulfur’s susceptibility to oxidation makes thiomethyl derivatives less stable than fluorinated or brominated compounds, which are inert under ambient conditions .
Biological Activity
2,2-Dimethyl-4'-thiomethylbutyrophenone is a chemical compound that has garnered attention in the field of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.
- Molecular Formula : C13H18OS
- Molecular Weight : 222.35 g/mol
- CAS Number : 898765-31-6
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been studied for its potential as an electrophile in biochemical reactions, which can lead to the formation of new chemical bonds within biological systems. The compound's structure allows it to engage in diverse chemical transformations, making it a valuable candidate for further investigation in medicinal chemistry.
Biological Activity and Pharmacological Potential
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise, indicating that it may induce apoptosis in certain types of cancer cells.
- Neuroprotective Effects : Some studies have hinted at neuroprotective capabilities, suggesting that it may help mitigate neurodegenerative processes.
Data Table: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Potential protection against neurodegeneration |
Case Studies
Several case studies have explored the biological activity of this compound:
-
Case Study on Antimicrobial Activity :
- A study investigated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations, suggesting its potential as an antimicrobial agent.
-
Case Study on Anticancer Efficacy :
- Research involving human cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability and increased markers of apoptosis.
-
Case Study on Neuroprotection :
- An experimental model of neurodegeneration assessed the compound's ability to protect neuronal cells from oxidative stress. Findings revealed a reduction in cell death and preservation of cellular function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
